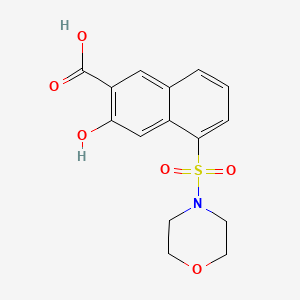
3-Hydroxy-5-(morpholin-4-ylsulfonyl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, morpholine, and sulfonyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the functionalization of the naphthalene ring, followed by the introduction of the morpholine and sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the morpholine and sulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-1-CARBOXYLIC ACID: Similar structure but with a different position of the carboxylic acid group.
3-HYDROXY-5-(PIPERIDINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID: Similar structure with a piperidine group instead of morpholine.
Uniqueness
The uniqueness of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID lies in its specific substitution pattern and the presence of the morpholine group, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15NO6S |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
3-hydroxy-5-morpholin-4-ylsulfonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO6S/c17-13-9-11-10(8-12(13)15(18)19)2-1-3-14(11)23(20,21)16-4-6-22-7-5-16/h1-3,8-9,17H,4-7H2,(H,18,19) |
Clé InChI |
BSHPBNUQHZVVLK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=CC3=CC(=C(C=C32)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)
![3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)


![4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11703995.png)
![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)

![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)
